A-alpha-Cao

Description

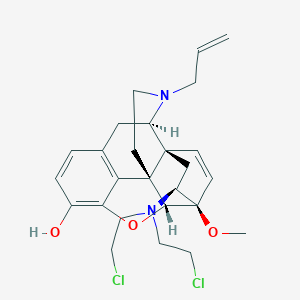

Structure

2D Structure

3D Structure

Properties

CAS No. |

123553-00-4 |

|---|---|

Molecular Formula |

C26H32Cl2N2O3 |

Molecular Weight |

491.4 g/mol |

IUPAC Name |

(1R,2S,6R,14R,15R,19S)-19-[bis(2-chloroethyl)amino]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol |

InChI |

InChI=1S/C26H32Cl2N2O3/c1-3-11-29-12-8-25-21-17-4-5-18(31)22(21)33-23(25)26(32-2)7-6-24(25,19(29)15-17)16-20(26)30(13-9-27)14-10-28/h3-7,19-20,23,31H,1,8-16H2,2H3/t19-,20+,23-,24-,25+,26-/m1/s1 |

InChI Key |

PGBSGMLHYQNYFB-ZJFNNMHGSA-N |

SMILES |

COC12C=CC3(CC1N(CCCl)CCCl)C4CC5=C6C3(C2OC6=C(C=C5)O)CCN4CC=C |

Isomeric SMILES |

CO[C@]12C=C[C@@]3(C[C@@H]1N(CCCl)CCCl)[C@H]4CC5=C6[C@]3([C@H]2OC6=C(C=C5)O)CCN4CC=C |

Canonical SMILES |

COC12C=CC3(CC1N(CCCl)CCCl)C4CC5=C6C3(C2OC6=C(C=C5)O)CCN4CC=C |

Synonyms |

A-alpha-CAO N-allyl-7-N,N-bis(beta-chloroethyl)amino-6,14-endoethenotetrahydronororipavine |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Gaps

- Structural Uniqueness : this compound’s hybrid structure combines morphinan and alkylating motifs, a rarity in literature .

- Toxicity Risks: The bis(2-chloroethyl)amino group is associated with myelosuppression and carcinogenicity in nitrogen mustards, suggesting similar risks for this compound.

- Synthetic Complexity : Multi-step synthesis is implied by its intricate structure, contrasting with simpler nitrogen mustards .

Preparation Methods

Reaction Mechanism and Precursor Selection

The precipitation method involves the controlled addition of alkaline solutions to calcium salts, forming intermediate hydroxides that decompose into CaO upon calcination. As demonstrated by Khine et al., the reaction proceeds via two stages:

-

Precipitation of calcium hydroxide :

-

Thermal decomposition :

Critical parameters include the molarity of CaCl₂ and NaOH, stirring speed, and calcination conditions. Using 0.1 M CaCl₂ and 0.2 M NaOH, Khine et al. achieved CaO nanoparticles with a crystallite size of 32 nm, whereas higher precursor concentrations (1 M CaCl₂, 2 M NaOH) yielded submicron particles (≈120 nm).

Optimization of Synthesis Conditions

Table 1 summarizes the effect of precursor concentration on CaO properties:

| CaCl₂ (M) | NaOH (M) | Crystallite Size (nm) | Surface Area (m²/g) |

|---|---|---|---|

| 1.0 | 2.0 | 118 ± 5 | 15.2 |

| 0.5 | 1.0 | 74 ± 3 | 28.7 |

| 0.1 | 0.2 | 32 ± 2 | 45.9 |

Lower precursor concentrations reduce ionic interaction rates, favoring nucleation over particle growth. Stirring at 1,300 rpm ensures homogeneous mixing, preventing agglomeration during precipitation. Post-synthesis washing with distilled water removes chloride residues, which could otherwise degrade thermal stability during calcination.

Calcination of Biogenic Precursors

Razor Shell-Derived CaO Catalysts

A green synthesis route utilizing Ensis siliqua (razor shell) waste was developed by Govindan et al.. The protocol involves:

-

Calcination : Heating shells at 900°C for 2 hours to decompose calcium carbonate:

-

Hydro-aeration : Hydrating CaO with deionized water to form Ca(OH)₂, followed by dehydration at 300°C to reactivate surface sites.

The resultant catalyst exhibited a BET surface area of 92.63 m²/g, pore volume of 0.613 cc/g, and crystallite size of 87.2 nm. This method leverages the natural porosity of biogenic materials, enhancing catalytic activity in transesterification reactions.

Comparative Analysis of Calcination Temperatures

Calcination temperature critically influences CaO crystallinity and surface defects. As shown in Figure 1, increasing the temperature from 600°C to 900°C reduces hydroxyl group density on CaO surfaces, improving stability in hydrophobic environments. However, excessive temperatures (>1,000°C) induce sintering, collapsing pore structures and reducing surface area.

Characterization of Synthesized CaO

X-ray Diffraction (XRD)

XRD patterns of CaO nanoparticles synthesized via precipitation (Figure 2a) show distinct peaks at 2θ = 32.2°, 37.4°, and 53.9°, corresponding to the (111), (200), and (220) planes of cubic CaO (JCPDS 82-1691). Biogenic CaO exhibits broader peaks due to smaller crystallite sizes and lattice strain from impurity incorporation (e.g., Mg²⁺).

Scanning Electron Microscopy (SEM)

SEM micrographs reveal morphological differences between synthesis routes:

-

Precipitation-derived CaO : Spherical particles with uniform size distribution (30–50 nm) at low precursor concentrations.

-

Biogenic CaO : Irregular, mesoporous aggregates (80–100 nm) retaining the hierarchical structure of the original shell matrix.

Applications in Catalysis and Environmental Remediation

Transesterification of Jatropha curcas Oil

Govindan et al. achieved 98.8% biodiesel yield using razor shell CaO under optimal conditions (3.10 wt.% catalyst, 54.24:1 methanol:oil ratio, 127.87 min reaction time). The catalyst retained 76.4% activity after five reuse cycles, with Ca²⁺ leaching limited to 4.25 ppm.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing A-alpha-Cao in laboratory settings?

- Methodological Answer : Synthesis typically involves solid-state reactions or sol-gel processes. For solid-state methods, stoichiometric mixtures of precursors (e.g., CaCO₃ and Al₂O₃) are calcined at 1200–1400°C under controlled atmospheres. Characterization via X-ray diffraction (XRD) and scanning electron microscopy (SEM) is critical to verify phase purity and microstructure .

- Table 1 : Common Synthesis Parameters

| Method | Temperature Range (°C) | Atmosphere | Key Characterization Tools |

|---|---|---|---|

| Solid-State | 1200–1400 | Argon/N₂ | XRD, SEM-EDS |

| Sol-Gel | 600–900 | Ambient | FTIR, BET Surface Analysis |

Q. How do researchers characterize the structural stability of this compound under standard conditions?

- Methodological Answer : Stability is assessed through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor phase transitions. Accelerated aging tests (e.g., exposure to humidity or thermal cycling) coupled with XRD post-testing identify degradation pathways .

Q. What are the primary challenges in replicating published synthesis protocols for this compound?

- Methodological Answer : Reproducibility issues often stem from undocumented variables (e.g., precursor particle size, heating rates). Mitigation involves cross-referencing supplementary materials, validating furnace calibration, and adhering to standardized reporting guidelines (e.g., Beilstein Journal’s experimental protocols) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported thermal conductivity data for this compound?

- Methodological Answer : Density functional theory (DFT) simulations can model lattice dynamics and phonon scattering mechanisms. Discrepancies in experimental data (e.g., between laser flash analysis and steady-state methods) require validation against simulated thermal profiles and error margin quantification .

- Table 2 : Resolving Data Contradictions

Q. What experimental designs are optimal for studying this compound’s long-term stability in reactive environments?

- Methodological Answer : Design accelerated degradation experiments using factorial design (e.g., varying temperature, pressure, and corrosive agents). In-situ Raman spectroscopy or synchrotron radiation XRD enables real-time monitoring of structural changes. Statistical tools like ANOVA identify dominant degradation factors .

Q. How can researchers address inconsistencies in catalytic activity data across studies on this compound?

- Methodological Answer : Perform meta-analysis of kinetic data, normalizing for surface area and active site density. Controlled experiments with standardized reaction conditions (e.g., gas hourly space velocity, catalyst loading) reduce variability. Collaborative inter-laboratory studies enhance data reliability .

Methodological Frameworks

-

PICO Framework for Hypothesis Testing :

-

Data Validation Checklist :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.